![molecular formula C29H28N4O5 B2912352 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1189863-21-5](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide
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Description
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antimicrobial activity of this compound against various bacterial strains (both Gram-positive and Gram-negative) as well as yeasts . Understanding its effectiveness against pathogens is crucial for developing new therapeutic agents.
- The synthesis of this compound involves multicomponent reactions (MCRs), which are powerful tools in organic and medicinal chemistry . Investigating its MCR-based synthesis pathway can provide insights into efficient and cost-effective methods for creating similar molecules.
- The 4-thiazolidinone core present in this compound is a valuable structural motif for designing biologically active molecules . Researchers may explore modifications around this core to enhance its pharmacological properties.
- The cyclopropyl group is another important feature. Understanding its impact on the compound’s stability, reactivity, and biological activity is essential . Researchers might investigate its role in binding to specific targets.
- Spectral analysis data suggests the presence of prototropic amino/imino tautomerism in this compound . Investigating tautomerism can reveal how different forms of the molecule interact with biological systems.
Antimicrobial Properties
Multicomponent Reactions (MCRs)
Thiazolidinone Core
Cyclopropyl Moiety
Prototropic Tautomerism
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(2-ethoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by the addition of 4-(2-cyclopropylamino-2-oxoethyl)phenylboronic acid. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4-(2-ethoxyphenyl)butyric acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "4-(2-cyclopropylamino-2-oxoethyl)phenylboronic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-ethoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as EDCI or HATU to form the intermediate 2-[3-(2-ethoxyphenylamino)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]butyric acid.", "Step 2: Addition of 4-(2-cyclopropylamino-2-oxoethyl)phenylboronic acid to the intermediate in the presence of a palladium catalyst and a base such as Na2CO3 or K2CO3 to form the intermediate 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]butyric acid.", "Step 3: Treatment of the intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide." ] } | |
CAS RN |
1189863-21-5 |
Product Name |
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide |
Molecular Formula |
C29H28N4O5 |
Molecular Weight |
512.566 |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-2-38-25-10-6-4-8-23(25)31-27(35)18-32-24-9-5-3-7-22(24)28(36)33(29(32)37)21-15-11-19(12-16-21)17-26(34)30-20-13-14-20/h3-12,15-16,20H,2,13-14,17-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
SWDSEJTZODPDLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
solubility |
not available |
Origin of Product |
United States |
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